molecular formula C11H12N4O2 B1520897 ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate CAS No. 1160472-66-1

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate

Cat. No. B1520897
M. Wt: 232.24 g/mol
InChI Key: RJRFOAJQFLWZII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is a complex organic compound. It belongs to the class of compounds known as imidazoles, which are characterized by a five-membered ring structure composed of three carbon atoms and two nitrogen atoms . This compound also contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom . The presence of both imidazole and pyridine rings makes this compound a potential candidate for various chemical reactions and transformations .


Synthesis Analysis

The synthesis of such compounds often involves multistep processes, characterized by low selectivity of the formation of intermediate products and insufficient variability of functional groups for further chemical transformations . One common method for the synthesis of amino-functionalized pyrazolo-pyridines, which are structurally similar to the compound , involves the annulation of the pyrazole fragment to the amino-substituted pyridine ring or the introduction of an amino group into pyrazolo-pyridine with a halogen-substituted pyridine fragment .


Molecular Structure Analysis

The molecular structure of “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” is characterized by the presence of an imidazole ring and a pyridine ring. The imidazole ring is a five-membered ring composed of three carbon atoms and two nitrogen atoms, while the pyridine ring is a six-membered ring composed of five carbon atoms and one nitrogen atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of reactive sites on both the imidazole and pyridine rings . For instance, 1-Alkyl-N-Boc-5-formylpyrazol-4-amines can react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo-pyridine nitriles and amides, respectively . Cyclocondensation of the obtained derivatives with chloroacetaldehyde, bromotrifluoroacetone, or ethyl bromopyruvate can lead to the formation of imidazo-pyrazolo-pyridines or pyrazolo-pyrido-pyrimidine derivatives .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

This compound serves as a precursor in the synthesis of various heterocyclic compounds, which are crucial in medicinal chemistry. The presence of both imidazole and pyridine rings makes it a versatile intermediate for constructing pharmacologically active molecules. For instance, it can undergo cyclocondensation reactions to form imidazo[1,2-a]pyrazolo[3,4-e]pyridines , which are important for developing drugs targeting the central nervous system, viral infections, and cardiovascular diseases .

Development of Antiviral Agents

The structural framework of ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate is significant for the development of antiviral agents. Its derivatives have been found to possess potent antiviral properties, making them promising candidates for further research and drug development .

Antiproliferative Activity

Compounds derived from this chemical have shown antiproliferative activity, which is essential in cancer research. By inhibiting the proliferation of cancer cells, these derivatives can be explored as potential chemotherapeutic agents .

Pharmaceutical Applications

The compound’s derivatives are part of a broader class of molecules that have been incorporated into pharmaceuticals. They serve as pharmacophores, which are parts of molecules responsible for their biological action. This makes them valuable for designing new drugs with improved efficacy and reduced side effects .

Anti-Inflammatory Properties

Research has indicated that derivatives of ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate may exhibit anti-inflammatory properties. This opens up possibilities for their use in treating inflammatory diseases and conditions .

Synthesis of Amides

The compound is also used in the chemodivergent synthesis of N-(pyridin-2-yl)amides. These amides have varied medicinal applications, including serving as building blocks for drugs with significant therapeutic value .

Antileishmanial and Antimalarial Evaluation

Derivatives of this compound have been evaluated for their antileishmanial and antimalarial activities. This is particularly important in the search for new treatments for these parasitic diseases, which are prevalent in tropical and subtropical regions .

Molecular Docking Studies

Finally, ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate and its derivatives can be used in molecular docking studies to predict the orientation of a molecule to a protein’s active site. This helps in the rational design of new drugs with targeted actions .

Future Directions

The future directions for “ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate” could involve further exploration of its chemical reactivity and potential applications. Given the wide range of pharmacological properties exhibited by structurally similar compounds, it may be worthwhile to investigate its potential use in the development of new drugs .

properties

IUPAC Name

ethyl 5-amino-1-pyridin-3-ylimidazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4O2/c1-2-17-11(16)9-10(12)15(7-14-9)8-4-3-5-13-6-8/h3-7H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJRFOAJQFLWZII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C=N1)C2=CN=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 5-amino-1-(pyridin-3-yl)-1H-imidazole-4-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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